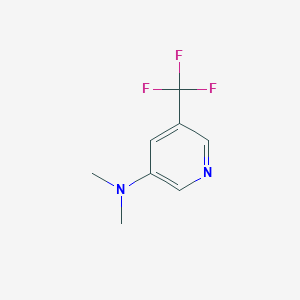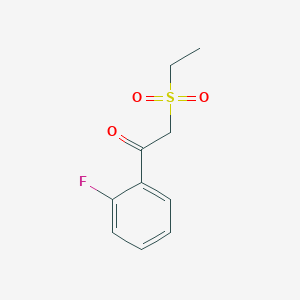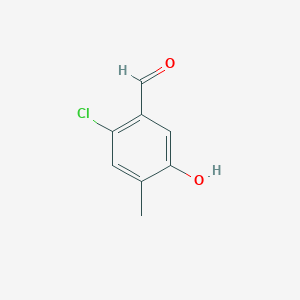![molecular formula C8H13NO3 B13005406 Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and a hydroxyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or palladium-catalyzed processes, optimized for high yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The bicyclic structure allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (MCPBA) can be used to oxidize the compound, forming epoxides.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) can reduce double bonds within the bicyclic framework.
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products can be further utilized in the synthesis of complex molecules and materials.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind selectively to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of protein phosphatases and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: A closely related compound with similar structural features and applications.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery and organic synthesis.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Compounds synthesized via palladium-catalyzed reactions, offering a diverse range of functionalized derivatives.
Uniqueness
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate stands out due to its unique combination of a hydroxyl group and a nitrogen atom within the bicyclic framework. This structural feature enhances its reactivity and potential for selective functionalization, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-7(11)8-3-2-5(9-8)6(10)4-8/h5-6,9-10H,2-4H2,1H3 |
InChI-Schlüssel |
HRGRALXEGVXBPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(N1)C(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
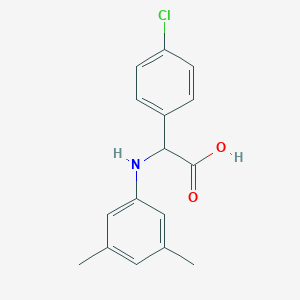

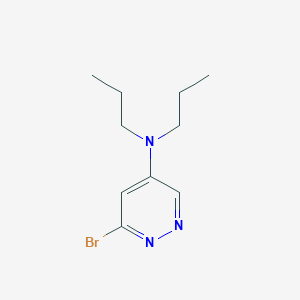
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
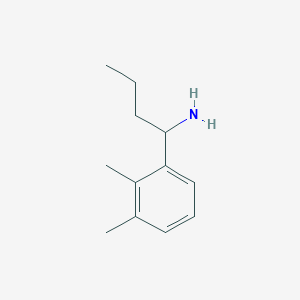
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
